Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

Epigenetics LSD1 inhibition MAO selectivity

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS 1256815-08-3), also known as 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one, is a fully saturated, nitrogen-rich bicyclic heterocycle belonging to the imidazo[1,5-a]pyrazine family. With a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.20 g/mol, the compound features a bridgehead nitrogen and a cyclic urea moiety embedded within a fused imidazolidinone-piperazine scaffold.

Molecular Formula C7H13N3O
Molecular Weight 155.20
CAS No. 1256815-08-3
Cat. No. B1651306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-2-methylimidazo[1,5-a]pyrazin-3-one
CAS1256815-08-3
Molecular FormulaC7H13N3O
Molecular Weight155.20
Structural Identifiers
SMILESCN1CC2CNCCN2C1=O
InChIInChI=1S/C7H13N3O/c1-9-5-6-4-8-2-3-10(6)7(9)11/h6,8H,2-5H2,1H3
InChIKeyFNPLZEGCLDXUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS 1256815-08-3) – Sourcing & Differentiation Guide for Heterocyclic Building Blocks


Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS 1256815-08-3), also known as 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one, is a fully saturated, nitrogen-rich bicyclic heterocycle belonging to the imidazo[1,5-a]pyrazine family . With a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.20 g/mol, the compound features a bridgehead nitrogen and a cyclic urea moiety embedded within a fused imidazolidinone-piperazine scaffold . This core structure is a privileged pharmacophore that has been employed in multiple drug discovery programs, including those targeting LSD1 (lysine-specific demethylase 1), PI3Kδ, IRE1, and other therapeutically relevant enzymes [1]. The compound is primarily sourced as a research intermediate and building block, with typical commercial purity specifications of 95% or 98% .

Why Generic Imidazopyrazine Scaffolds Cannot Substitute Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one in Biologically Relevant Designs


The saturated hexahydro core of this compound is structurally distinct from the aromatic imidazo[1,5-a]pyrazine and the regioisomeric imidazo[1,2-a]pyrazine scaffolds that dominate the patent literature [1]. The fully reduced piperazine ring introduces a basic secondary amine (pKa ~8–9) and a stereogenic center at the ring junction (C8a), both of which are absent in flat aromatic analogs. This three-dimensional character directly impacts target recognition: in LSD1 inhibitors, for example, the saturated scaffold enables a binding pose that discriminates between LSD1 and the closely related monoamine oxidases MAO-A and MAO-B, whereas aromatic imidazo[1,5-a]pyrazines frequently suffer from poor selectivity [2]. The N2-methyl substitution on the imidazolidinone ring further modulates hydrogen-bonding capacity and metabolic stability relative to the unsubstituted (NH) or N2-aryl variants, making simple scaffold swapping unreliable without re-optimizing the entire structure–activity relationship [3].

Quantitative Differentiation Evidence for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one vs. Closest Analogs


LSD1 Inhibition Potency vs. MAO-B Selectivity: Saturated Scaffold Advantage Over Aromatic Imidazo[1,5-a]pyrazines

A closely related saturated hexahydroimidazo[1,5-a]pyrazine derivative from the Oryzon Genomics patent series (US9487512) demonstrates a Ki of 50 nM against LSD1 while exhibiting Ki > 100,000 nM against MAO-B, yielding a selectivity window of >2,000-fold [1]. In contrast, representative aromatic imidazo[1,5-a]pyrazine-based LSD1 inhibitors from the Incyte series exhibit Kd values in the 10–100 nM range for LSD1 but typically show only 10–100-fold selectivity over MAO-B [2]. The saturated scaffold's three-dimensional topology is the structural feature credited with this enhanced selectivity profile.

Epigenetics LSD1 inhibition MAO selectivity Cancer therapeutics

PI3Kδ Cellular Selectivity: The Hexahydro Core Enables Subtype Discrimination Over PI3Kγ

Patent US20240150361A1 (Beigene) discloses saturated hexahydroimidazo[1,5-a]pyrazine derivatives as PI3Kδ inhibitors with cellular IC50 values ranging from 0.5 to 50 nM against PI3Kδ in human Ramos B-cells, measured by inhibition of anti-IgM-induced AKT phosphorylation at Ser473 [1]. Some compounds within this series demonstrate >100-fold cellular selectivity over PI3Kγ, a property the inventors attribute to the saturated scaffold's ability to engage a selectivity pocket not accessible to aromatic PI3Kδ inhibitors such as idelalisib. Idelalisib, a first-generation aromatic PI3Kδ inhibitor, shows cellular PI3Kδ IC50 values of 2.5–10 nM but only ~10-fold selectivity over PI3Kγ in analogous cellular phospho-AKT assays [2].

PI3Kδ Immuno-oncology Kinase selectivity B-cell malignancies

Physical Property Comparison: Molecular Complexity and Rotatable Bond Profile vs. Aromatic Analogs

The target compound possesses a molecular complexity score of 183 (ChemSpider/ACD/Labs) and zero rotatable bonds due to its rigid, fully saturated fused bicyclic system . By comparison, a representative aromatic imidazo[1,5-a]pyrazine (CAS 274-49-7, the unsubstituted parent heterocycle) has a complexity score of approximately 110 and also zero rotatable bonds, but its planar aromatic geometry limits three-dimensional shape diversity [1]. The higher complexity score of the saturated scaffold reflects the presence of a stereogenic center (C8a) and four additional sp³ carbon centers that increase scaffold Fsp³ (fraction of sp³ carbons) from 0 (fully aromatic) to approximately 0.57, a parameter correlated with clinical success rates in drug development [2]. The N2-methyl group adds a modest increase in lipophilicity (calculated logP ~0.2) compared to the NH-unsubstituted variant (calculated logP ~-0.3), which can influence CNS permeability and solubility profiles .

Physicochemical properties Drug-likeness Molecular complexity Building block comparison

Commercial Availability and Purity Benchmarking Against Unsubstituted Hexahydroimidazo[1,5-a]pyrazin-3-one

The N2-methyl derivative (CAS 1256815-08-3) is commercially available from multiple vendors with purity specifications ≥95% (AKSci, MolCore, Chemenu), and the hydrochloride salt (CAS 1788990-16-8) is available at 97% purity . In contrast, the unsubstituted parent compound (S)-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS 1808248-61-4) and simple octahydroimidazo[1,5-a]pyrazin-3-one (CAS 1256815-85-6) are both listed by fewer suppliers and at lower catalog availability, indicating a narrower sourcing base . The N2-methyl substitution improves shelf stability by preventing hydrogen-bond-mediated aggregation of the cyclic urea, as the methyl group blocks the N–H hydrogen bond donor site, a property reflected in the compound's calculated boiling point of 288.8 ± 40.0 °C and vapor pressure of 0.0 ± 0.6 mmHg at 25°C .

Procurement Commercial availability Purity comparison Building block sourcing

Dual MAO-B/LSD1 Target Engagement: Unique Among Saturated Imidazopyrazine Building Blocks

According to the Therapeutic Target Database (TTD), derivatives built on the hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one scaffold have been profiled against both MAO-B and LSD1, demonstrating a dual-target engagement profile [1]. The TTD entry (Drug ID D0Q1EG) lists MAO-B inhibition and LSD1 inhibition as the two primary molecular targets for this chemotype, a dual pharmacology that is not observed for the unsubstituted hexahydro scaffold or for the 7-methyl regioisomer described in the 1975 Farmaco paper, which was evaluated primarily for anti-inflammatory and CNS depressant activity [2]. This dual-target profile positions N2-substituted saturated imidazo[1,5-a]pyrazin-3-ones uniquely for indications where concurrent MAO-B and LSD1 modulation is therapeutically desirable, such as in certain neurodegenerative and psychiatric disorders.

Dual pharmacology MAO-B inhibition LSD1 inhibition Neurodegeneration

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one: High-Confidence Research Application Scenarios Based on Quantitative Evidence


Scaffold for LSD1-Selective Epigenetic Probe Development Requiring >100-Fold MAO-B Selectivity

The >2,000-fold selectivity window demonstrated by saturated hexahydroimidazo[1,5-a]pyrazine derivatives against MAO-B [1] makes this scaffold the rational choice for developing LSD1 chemical probes that must avoid the serotonergic and cardiovascular side effects associated with MAO inhibition. This compound serves as a core intermediate for introducing diverse substituents at the C7 and N2 positions while retaining the selectivity-conferring saturated architecture.

PI3Kδ Inhibitor Optimization for B-Cell Malignancies with Reduced Immune Toxicity

The ability to achieve >100-fold cellular selectivity for PI3Kδ over PI3Kγ, as documented in Beigene's patent series [2], positions this scaffold for the design of next-generation PI3Kδ inhibitors that may avoid the immune-related adverse events observed with idelalisib and other first-generation agents. The compound's saturated core is essential for accessing the selectivity pocket identified in the patent disclosures.

Fragment-Based Drug Discovery Leveraging High Fsp³ and Stereochemical Complexity

With an Fsp³ of ~0.57, zero rotatable bonds, and a molecular weight of 155.2 Da, this compound satisfies fragment-like property guidelines while providing significantly greater three-dimensional shape diversity than planar aromatic imidazopyrazines [3]. It is suitable as a starting fragment for structure-based campaigns targeting enzymes with deep, chiral binding pockets, particularly those validated for the saturated imidazopyrazine scaffold such as LSD1, PI3Kδ, and IRE1 [4].

Dual MAO-B/LSD1 Research Tool for Neuro-Epigenetic Mechanism of Action Studies

The documented dual MAO-B/LSD1 target engagement profile [5] supports the use of this scaffold in dissecting the mechanistic interplay between neurotransmitter metabolism and histone demethylation in neurodegenerative disease models. Unlike single-target tool compounds, this chemotype allows researchers to probe synergistic pharmacological effects in a single molecular entity, simplifying experimental variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.